2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE is a fluorinated benzamide derivative. Benzamides are a class of organic compounds known for their diverse applications in medicinal chemistry, pharmaceuticals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline. This reaction is carried out under standard synthetic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction can be represented as follows:
2-Fluorobenzoyl chloride+2,3-Difluoroaniline→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards its targets. Additionally, the compound may interfere with cellular signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-FLUORO-N-(2-FLUORO-PHENYL)-BENZAMIDE
- 2-FLUORO-N-(2-FURYLMETHYL)BENZAMIDE
- 2-FLUOROBENZAMIDE
- 2-FLUORONITROBENZENE
Uniqueness
2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE is unique due to the presence of multiple fluorine atoms and the specific arrangement of functional groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C21H16F2N2O2 |
---|---|
Molekulargewicht |
366.4g/mol |
IUPAC-Name |
2-fluoro-N-[2-[(2-fluorobenzoyl)amino]-4-methylphenyl]benzamide |
InChI |
InChI=1S/C21H16F2N2O2/c1-13-10-11-18(24-20(26)14-6-2-4-8-16(14)22)19(12-13)25-21(27)15-7-3-5-9-17(15)23/h2-12H,1H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
BBLFMLXOUQUXTP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C3=CC=CC=C3F |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C3=CC=CC=C3F |
Löslichkeit |
6.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.